molecular formula C5HBrClFO2S B13484174 4-Bromo-5-chloro-3-fluorothiophene-2-carboxylic acid

4-Bromo-5-chloro-3-fluorothiophene-2-carboxylic acid

Cat. No.: B13484174
M. Wt: 259.48 g/mol
InChI Key: VCVZYQTYRSETJE-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-3-fluorothiophene-2-carboxylic acid is a heterocyclic compound that belongs to the thiophene family. Thiophenes are sulfur-containing five-membered aromatic rings, and the presence of halogen atoms (bromine, chlorine, and fluorine) in this compound makes it particularly interesting for various chemical applications. This compound is known for its potential use in organic synthesis and material science due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-chloro-3-fluorothiophene-2-carboxylic acid typically involves the functionalization of the thiophene ring. One common method includes the direct halogenation of thiophene derivatives. Bromination and chlorination can be carried out using bromine and chlorine gas under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available thiophene derivatives. The process often includes halogen exchange reactions and the use of catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-chloro-3-fluorothiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups into the thiophene ring .

Mechanism of Action

The mechanism of action of 4-Bromo-5-chloro-3-fluorothiophene-2-carboxylic acid involves its interaction with molecular targets through its halogen atoms and carboxylic acid group. These functional groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways depend on the specific application and target molecule .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-5-chloro-3-fluorothiophene-2-carboxylic acid is unique due to the specific arrangement of halogen atoms on the thiophene ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions .

Properties

Molecular Formula

C5HBrClFO2S

Molecular Weight

259.48 g/mol

IUPAC Name

4-bromo-5-chloro-3-fluorothiophene-2-carboxylic acid

InChI

InChI=1S/C5HBrClFO2S/c6-1-2(8)3(5(9)10)11-4(1)7/h(H,9,10)

InChI Key

VCVZYQTYRSETJE-UHFFFAOYSA-N

Canonical SMILES

C1(=C(SC(=C1Br)Cl)C(=O)O)F

Origin of Product

United States

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